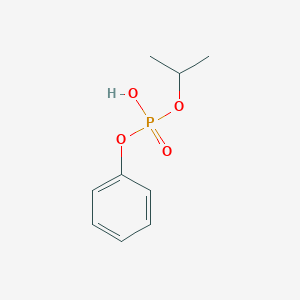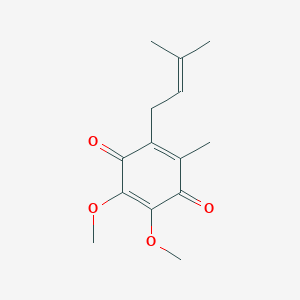
Coenzyme Q1
Descripción general
Descripción
Coenzyme Q1, also known as ubiquinone-1, is a member of the coenzyme Q family, which are quinone compounds involved in the electron transport chain and oxidative phosphorylation processes in mitochondria. This compound plays a pivotal role in cellular energy production and acts as an antioxidant, protecting cells from oxidative damage.
Mecanismo De Acción
Ubiquinone-1, also known as Coenzyme Q1 or CoQ1, is a crucial component of the mitochondrial electron transport chain, playing a significant role in cellular bioenergetics . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of Ubiquinone-1.
Target of Action
Ubiquinone-1 primarily targets various proteins involved in the mitochondrial electron transport chain . These include the photosynthetic reaction center cytochrome c subunit, reaction center protein H chain, L chain, M chain, and several subunits of succinate dehydrogenase . These targets play a crucial role in energy production within cells.
Mode of Action
Ubiquinone-1 interacts with its targets by accepting and donating electrons, facilitating the transfer of electrons within the mitochondrial electron transport chain . This redox cycling between different states (fully oxidized, partially reduced, and fully reduced) forms the basis of its function as an electron carrier .
Biochemical Pathways
Ubiquinone-1 is involved in the mitochondrial oxidative phosphorylation pathway, aiding in the production of adenosine triphosphate (ATP), the primary energy source of cells . The biosynthesis of Ubiquinone-1 requires multiple steps, most of which are common to bacteria and eukaryotes . Despite the essential role of Ubiquinone-1, studies demonstrate a cell type-specific and nonlinear relationship between cellular Ubiquinone-1 content and the level of mitochondrial function .
Pharmacokinetics
Upon intravenous administration in rats, Ubiquinone-1 was found to replenish the tissue content in individual organs despite different total clearances of Ubiquinol and Ubiquinone .
Result of Action
The action of Ubiquinone-1 results in the production of ATP, which is involved in energy transfer within cells . It also acts as a potent antioxidant, preventing lipid peroxidation and oxidation of proteins and DNA mediated by lipid hydroperoxides .
Action Environment
Ubiquinone-1 is a lipophilic molecule present in all eukaryotic species and probably every cell . It is found in the plasma membrane and several endomembrane systems . The environment, particularly the presence of oxygen, can influence the biosynthesis of Ubiquinone-1 . For instance, novel results show that Ubiquinone-1 can be produced by a pathway independent of dioxygen, suggesting that Ubiquinone-1 may participate in anaerobiosis .
Análisis Bioquímico
Biochemical Properties
Ubiquinone-1 is involved in various biochemical reactions. It acts as an electron carrier in the mitochondrial respiratory chain . The immediate electron acceptor for the enzyme is believed to be ubiquinone . Ubiquinone-1 also regenerates other antioxidants such as vitamin E, further enhancing the antioxidant defense system of the body .
Cellular Effects
Ubiquinone-1 has significant effects on various types of cells and cellular processes. It plays a crucial role in respiratory metabolisms which sustain cellular bioenergetics . It protects not only membrane phospholipids from peroxidation but also mitochondrial DNA and membrane proteins from free-radical-induced oxidative damage .
Molecular Mechanism
The molecular mechanism of Ubiquinone-1 involves its role as an electron carrier in the mitochondrial respiratory chain. It accepts electrons from unstable free radicals, stabilizing them and preventing them from causing cellular damage . It also interacts with various enzymes and proteins, influencing their function and activity .
Temporal Effects in Laboratory Settings
The effects of Ubiquinone-1 can change over time in laboratory settings. For instance, it has been shown that Ubiquinone-1 can reduce serum lactate and creatin kinase levels induced by forelimb grip strength and exhaustive swimming tests in animal models .
Dosage Effects in Animal Models
The effects of Ubiquinone-1 vary with different dosages in animal models. For example, ubiquinol supplementation dose-dependently after 28 days reduced serum lactate and creatin kinase levels induced by forelimb grip strength and exhaustive swimming tests .
Metabolic Pathways
Ubiquinone-1 is involved in several metabolic pathways. The quinoid nucleus of ubiquinone is derived from the shikimate pathway; 4-hydroxybenzoate is directly formed from chorismate in bacteria, while it can be formed from either chorismate or tyrosine in yeast .
Transport and Distribution
Ubiquinone-1 is a mobile component of the mitochondrial electron transport chain . It is also believed to be a membrane antioxidant . It is found in the plasma membrane and several endomembrane systems .
Subcellular Localization
Ubiquinone-1 is primarily located within intracellular membranes, principally in mitochondria . It is also located within the membranes of other subcellular organelles such as lysosomes, peroxisomes, and the Golgi apparatus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Coenzyme Q1 can be synthesized from 3,4,5-trimethoxytoluene through a two-step procedure. The first step involves the oxidation of 3,4,5-trimethoxytoluene to Coenzyme Q0 using an oxidant such as potassium persulfate in acetic acid at 50°C. The second step involves the reaction of Coenzyme Q0 with an allyl bromide through a redox chain reaction to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The process involves optimizing reaction conditions, such as temperature, solvent, and oxidant concentration, to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Coenzyme Q1 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to its quinone form using oxidants like potassium persulfate.
Reduction: It can be reduced to its hydroquinone form using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the quinone ring, often involving nucleophiles.
Major Products: The major products formed from these reactions include the oxidized quinone form and the reduced hydroquinone form of this compound .
Aplicaciones Científicas De Investigación
Coenzyme Q1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study redox reactions and electron transfer processes.
Biology: this compound is studied for its role in cellular respiration and energy production.
Medicine: It is investigated for its potential therapeutic effects in treating mitochondrial disorders and as an antioxidant supplement.
Industry: this compound is used in the production of various pharmaceuticals and as a dietary supplement .
Comparación Con Compuestos Similares
Coenzyme Q10 (Ubiquinone-10): A longer-chain homolog of Coenzyme Q1, widely used as a dietary supplement for its antioxidant properties.
Plastoquinone: A quinone compound involved in the photosynthetic electron transport chain in plants.
Vitamin K: A quinone compound involved in blood clotting processes.
Uniqueness: this compound is unique due to its shorter isoprenoid chain compared to other coenzyme Q compounds, making it a valuable model for studying the fundamental properties of quinones. Its role in mitochondrial electron transport and its antioxidant capabilities also distinguish it from other similar compounds .
Propiedades
IUPAC Name |
2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-8(2)6-7-10-9(3)11(15)13(17-4)14(18-5)12(10)16/h6H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOECUQMRSRVZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223001 | |
| Record name | Ubiquinone Q1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ubiquinone-1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
727-81-1 | |
| Record name | Coenzyme Q1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone Q1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000727811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone Q1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08689 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 727-81-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ubiquinone Q1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COENZYME Q1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR17826E4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ubiquinone-1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



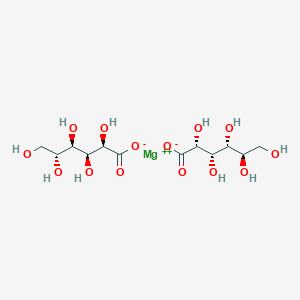

![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)



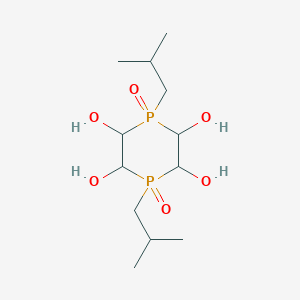
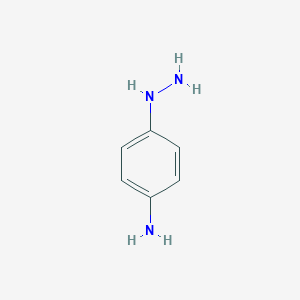

![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
![(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid](/img/structure/B106506.png)
